molecular formula C14H21N3O3S B2707665 2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 453525-69-4

2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide

Cat. No. B2707665
CAS RN: 453525-69-4
M. Wt: 311.4
InChI Key: WAVILGSWFFGERF-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 1797968


Molecular Structure Analysis

The molecular structure of 2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide consists of a pyrimidine ring, a thiol (sulfanyl) group, and an acetamide moiety. The presence of the oxolan-2-yl and propyl substituents adds complexity to its structure .

Scientific Research Applications

Molecular Structure Analysis

Research focusing on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has provided insights into their crystal structures, revealing folded conformations around the methylene C atom of the thioacetamide bridge. These studies highlight the importance of intramolecular hydrogen bonding in stabilizing these conformations, which could be relevant to understanding the structural properties of 2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide as well (Subasri et al., 2016) (Subasri et al., 2017).

Potential Antitumor and Antimicrobial Activities

Several studies have synthesized derivatives of related dihydropyrimidin compounds, exploring their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating potential anticancer applications. These compounds have demonstrated significant potency in inhibiting these enzymes, suggesting a possible research avenue for this compound in the development of new antitumor agents (Gangjee et al., 2008).

Drug Design and Molecular Docking

Research on molecular docking of similar compounds against SARS-CoV-2 protein has provided quantum chemical insights into their structure and interactions, suggesting potential antiviral applications. These studies offer a framework for exploring this compound in drug design, especially targeting COVID-19 (Mary et al., 2020).

Synthesis and Biological Evaluation

Novel thiopyrimidine-glucuronide compounds, incorporating dihydropyrimidin structures, have been synthesized and evaluated for their biological activities. This research underscores the importance of the dihydropyrimidin moiety in medicinal chemistry, providing a basis for the exploration of this compound in similar contexts (Wanare, 2022).

Future Directions

: ChemSpider: Compound Information : ChemicalBook: Compound Information

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-2-4-10-7-12(18)17-14(16-10)21-9-13(19)15-8-11-5-3-6-20-11/h7,11H,2-6,8-9H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVILGSWFFGERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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